molecular formula C13H17NO2 B14583674 5-Amino-1-methoxy-1-phenylhex-4-en-3-one CAS No. 61449-26-1

5-Amino-1-methoxy-1-phenylhex-4-en-3-one

Cat. No.: B14583674
CAS No.: 61449-26-1
M. Wt: 219.28 g/mol
InChI Key: BKNLCIYCRTXLQV-UHFFFAOYSA-N
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Description

5-Amino-1-methoxy-1-phenylhex-4-en-3-one is a chemical compound with a unique structure that includes an amino group, a methoxy group, and a phenyl group attached to a hexenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methoxy-1-phenylhex-4-en-3-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methoxy-1-phenylhex-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

5-Amino-1-methoxy-1-phenylhex-4-en-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-methoxy-1-phenylhex-4-en-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-1-methoxy-1-phenylhex-4-en-3-one include other amino and methoxy-substituted hexenones and phenyl derivatives. Examples include:

  • 5-Amino-1-methoxy-1-phenylpent-4-en-3-one
  • 5-Amino-1-methoxy-1-phenylbut-4-en-3-one

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and its unique hexenone backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

61449-26-1

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

5-amino-1-methoxy-1-phenylhex-4-en-3-one

InChI

InChI=1S/C13H17NO2/c1-10(14)8-12(15)9-13(16-2)11-6-4-3-5-7-11/h3-8,13H,9,14H2,1-2H3

InChI Key

BKNLCIYCRTXLQV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CC(C1=CC=CC=C1)OC)N

Origin of Product

United States

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